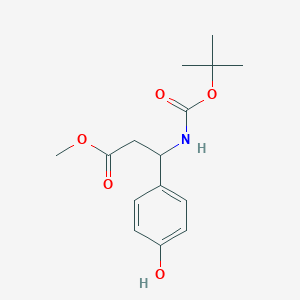
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It features a tert-butyloxycarbonyl (Boc) protecting group, which is widely used to protect amine groups during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), p-toluenesulfonic acid, or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
(bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester is extensively used in:
Peptide Synthesis: As a protected amino acid derivative, it is crucial in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the development of peptide-based drugs and inhibitors.
Biological Research: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of (bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethoxycarbonyl (Cbz): Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): Removed using an amine base, commonly used in solid-phase peptide synthesis.
Uniqueness
(bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester is unique due to its stability and ease of removal under mild conditions, making it highly suitable for multistep synthetic processes .
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
methyl 3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) |
Clave InChI |
XZJDLGRKFKSJCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


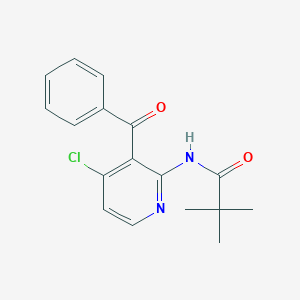
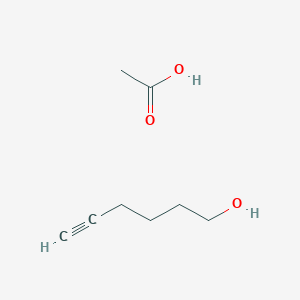

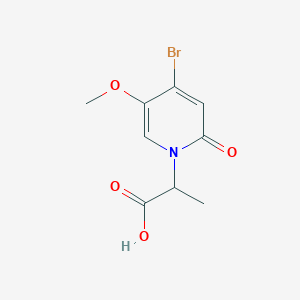
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)
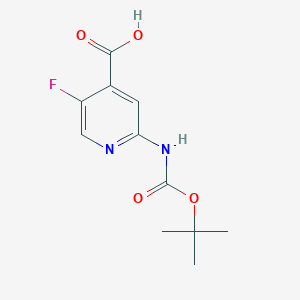
![3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13898389.png)



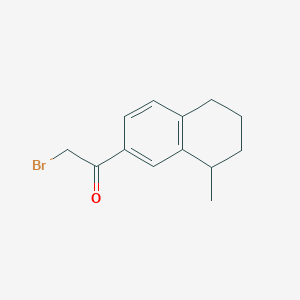

![[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride](/img/structure/B13898413.png)

